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Introduction
Tannin acyl hydrolase (E.C. 3.1.1.20), commonly known as tannase, is a catalytic enzyme of

significant industrial interest. It hydrolyzes the ester and depside bonds in hydrolyzable tannins,

such as tannic acid, to release gallic acid and glucose.[1][2][3] The applications of tannase are

extensive, spanning the food and beverage industry for clarification and flavor improvement, as

well as the pharmaceutical and chemical sectors.[4][5] For drug development professionals, the

gallic acid produced is a valuable antioxidant and a precursor for synthesizing the antibacterial

drug trimethoprim. Furthermore, tannase itself has potential applications in reducing the

antinutritional effects of tannins in animal feed.

A critical strategic decision in harnessing this enzyme is its production method.

Microorganisms, particularly fungi and bacteria, are the primary sources of tannase, which they

can produce either intracellularly (retaining the enzyme within the cell) or extracellularly

(secreting it into the culture medium). The choice between these two approaches has profound

implications for yield, downstream processing complexity, cost, and overall process efficiency.

This guide provides a detailed comparison of extracellular and intracellular tannase production

strategies, supported by quantitative data, experimental protocols, and process visualizations

to aid researchers in making informed decisions.
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Comparative Analysis: Extracellular vs. Intracellular
Production
The cellular location of tannase is not uniform across all producing microorganisms and can be

influenced by fermentation conditions. While many fungal and bacterial tannases are naturally

extracellular, some strains exhibit significant intracellular production.

Extracellular Tannase Production
In extracellular production, the enzyme is synthesized within the cell and then secreted into the

fermentation broth. This process is typically directed by a signal peptide at the N-terminus of

the protein, which targets it for secretion.

Advantages:

Simplified Purification: The primary advantage is the significantly simpler downstream

processing. The bulk of the enzyme is in the cell-free supernatant, eliminating the need for

costly and time-consuming cell disruption. Purification protocols typically begin with the direct

processing of the culture broth.

Suitability for Continuous Processes: The continuous removal of the product from the broth is

more straightforward.

Disadvantages:

Lower Volumetric Productivity: Enzyme concentrations in the broth can be lower due to

dilution in the large volume of culture medium.

Proteolytic Degradation: The secreted enzyme is exposed to extracellular proteases

produced by the microorganism, which can lead to degradation and loss of activity.

Susceptibility to Environmental Factors: The enzyme is directly exposed to potentially

suboptimal pH, temperature, and shearing forces within the fermenter.

Intracellular Tannase Production

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 16 Tech Support

https://www.benchchem.com/product/b8822749?utm_src=pdf-body
https://www.benchchem.com/product/b8822749?utm_src=pdf-body
https://www.benchchem.com/product/b8822749?utm_src=pdf-body
https://www.benchchem.com/product/b8822749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Intracellular production involves the synthesis and accumulation of tannase within the

cytoplasm or periplasmic space of the microorganism.

Advantages:

High Enzyme Concentration: The enzyme is concentrated within the cell volume, often

leading to higher yields per unit of cell mass. One study on Aspergillus aculeatus DBF 9

found that it produced five times more intracellular enzyme than the extracellular form within

24 hours.

Protection from External Environment: The cell membrane protects the enzyme from

extracellular proteases and adverse conditions in the culture medium, enhancing its stability

during the fermentation phase.

Disadvantages:

Complex Downstream Processing: Purification is significantly more complex. It requires an

additional, often energy-intensive, cell disruption step (e.g., sonication, high-pressure

homogenization, or enzymatic lysis) to release the enzyme.

Contamination with Intracellular Components: The crude lysate contains all other soluble

intracellular proteins, nucleic acids, and lipids, which complicates subsequent purification

steps and can interfere with enzyme activity.

Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies, highlighting the yields

and specific activities achieved through extracellular and intracellular production methods.

Table 1: Examples of Extracellular Tannase Production
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Microorganism
Production
Strategy

Enzyme
Activity / Yield

Specific
Activity (U/mg)

Reference

Aspergillus niger
Solid-State

Fermentation
43 U/g/min -

Geotrichum

cucujoidarum

Shake Flask

(Submerged)
4.42 U/mL

29.86 (crude),

166.37 (purified)

Klebsiella

pneumoniae

MTCC 7162

Submerged

Fermentation
3.4 U/mL -

Aspergillus

nomius GWA5

Submerged

Fermentation

(Optimized)

46.6 U/mL -

Recombinant

Pichia pastoris

(A. oryzae gene)

Fed-batch

Culture
7000 IU/L -

Recombinant

Yarrowia

lipolytica (A.

melanogenum

gene)

Shake Flask

Culture
89.4 U/mL 941.4 (purified)

Table 2: Examples of Intracellular Tannase Production
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Microorganism
Production
Strategy

Enzyme
Activity / Yield

Comparison
Notes

Reference

Aspergillus

aculeatus DBF 9
Liquid Culture

~5x higher than

extracellular

Produced five

times more

intracellular

enzyme within

24h.

Aspergillus niger
Submerged and

Solid-State

Extracellular was

8 to 16 times

higher

Most activity was

expressed

extracellularly.

Recombinant E.

coli (S.

lugdunensis

gene)

Shake Flask

Culture
- 716 (purified)

Note: Direct comparison is challenging due to variations in strains, fermentation conditions, and

assay methods. However, the tables illustrate the range of productivities for each strategy.

Experimental Protocols
Detailed and standardized protocols are crucial for accurately assessing and comparing

tannase production.

Protocol 1: Tannase Activity Assay (Rhodanine-Based
Spectrophotometric Method)
This assay is based on the formation of a chromogen when gallic acid, the product of tannase
activity, reacts with rhodanine.

1. Reagents:

Substrate: 0.01 M methyl gallate in 0.05 M citrate buffer (pH 5.0).

Buffer: 0.05 M Citrate Buffer (pH 5.0).
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Rhodanine Reagent: 0.667% (w/v) methanolic rhodanine.

Potassium Hydroxide (KOH): 0.5 M.

Standard: Gallic acid stock solution (1 mg/mL) for creating a standard curve (5-50 µg).

2. Procedure:

Set up three tubes: "Test," "Control," and "Blank."

Pre-incubate the substrate solution, buffer, and enzyme sample at the reaction temperature

(e.g., 30-40°C) for 5-10 minutes.

In the "Test" tube, mix 0.25 mL of the enzyme sample with 0.25 mL of the substrate solution.

In the "Control" tube, mix 0.25 mL of a heat-denatured enzyme sample with 0.25 mL of the

substrate solution.

In the "Blank" tube, mix 0.25 mL of the active enzyme sample with 0.25 mL of the citrate

buffer (no substrate).

Incubate all tubes at the optimal temperature (e.g., 40°C) for a defined period (e.g., 10

minutes).

Stop the reaction by adding 0.30 mL of the methanolic rhodanine reagent to all tubes,

followed by incubation at room temperature for 5 minutes.

Add 4.0 mL of distilled water and 100 µL of 0.5 M KOH. Mix well.

After 5-10 minutes, measure the absorbance at 520 nm using a spectrophotometer.

Calculate the amount of gallic acid released in the "Test" sample by subtracting the "Control"

and "Blank" absorbances and comparing it to the gallic acid standard curve.

3. Definition of Enzyme Activity:

One unit (U) of tannase activity is defined as the amount of enzyme required to liberate one

micromole of gallic acid per minute under the specified assay conditions.
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Protocol 2: Determination of Enzyme Cellular
Localization
This protocol allows researchers to quantify and compare the amount of tannase produced

intracellularly versus extracellularly.

Fermentation: Grow the microorganism in a suitable production medium.

Separation of Fractions:

Withdraw a known volume of the culture broth.

Centrifuge the broth (e.g., at 8,000 rpm for 15 min at 4°C) to separate the supernatant

from the cell pellet.

Extracellular Fraction:

Carefully collect the supernatant. This is the crude extracellular enzyme fraction.

Store on ice for immediate assay or freeze for later analysis.

Intracellular Fraction:

Wash the cell pellet with a suitable buffer (e.g., phosphate or citrate buffer, pH 7.0) to

remove any remaining medium. Centrifuge again and discard the supernatant.

Resuspend the washed cell pellet in a known volume of the same buffer.

Disrupt the cells to release the intracellular contents. Common methods include:

Sonication: Apply short bursts on ice to prevent overheating.

High-Pressure Homogenization: Pass the cell suspension through a homogenizer.

Enzymatic Lysis: Use enzymes like lysozyme (for bacteria) or lyticase (for yeast).

Centrifuge the resulting lysate at high speed (e.g., 12,000 rpm for 20 min at 4°C) to pellet

the cell debris.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 16 Tech Support

https://www.benchchem.com/product/b8822749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The resulting clear supernatant is the crude intracellular enzyme fraction.

Activity Measurement:

Perform the tannase activity assay (Protocol 1) on both the extracellular and intracellular

fractions.

Measure the total protein content in both fractions using a standard method like the

Bradford assay.

Calculate and compare the total activity (U/mL of culture) and specific activity (U/mg of

protein) for both fractions.

Mandatory Visualizations
Workflow for Tannase Production and Localization
The following diagram illustrates the experimental workflow for separating and analyzing

extracellular and intracellular tannase fractions.
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Workflow for Enzyme Localization
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Caption: Experimental workflow for separating and assaying extracellular and intracellular

enzyme fractions.

Comparative Purification Workflow
This diagram contrasts the purification pipelines for extracellular and intracellular tannase,

highlighting the critical cell lysis step required for the latter.
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Comparative Purification Workflow
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Caption: Purification pipelines for extracellular vs. intracellular tannase.
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Tannase Gene Regulation Pathway
This diagram illustrates a simplified model for the induction of tannase gene expression by

tannic acid in a fungal cell.
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Simplified Tannase Induction Pathway
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Caption: Model of tannic acid induction and glucose repression of the tannase gene.
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Genetic Engineering and Recombinant Production
Modern biotechnology offers powerful tools to overcome the limitations of native production

systems. A common strategy is to clone the gene encoding a desired tannase and express it in

a robust, well-characterized host system like the yeast Pichia pastoris or the bacterium

Escherichia coli.

This approach offers several advantages:

Forced Extracellular Expression: An intracellular enzyme can be converted into an

extracellular one by fusing its coding sequence with a gene for a secretion signal peptide,

such as the α-mating factor from Saccharomyces cerevisiae. This combines the high

expression levels of a recombinant system with the simplified purification of an extracellular

product.

Vastly Increased Yields: Expression hosts like P. pastoris are capable of achieving extremely

high cell densities and protein secretion levels, often surpassing the yields of the native

organism by orders of magnitude.

Simplified Genetics: Working with genetically tractable hosts allows for easier optimization of

expression and production conditions.

Conclusion and Strategic Recommendations
The decision between pursuing extracellular or intracellular tannase production is a trade-off

between upstream yield and downstream processing complexity.

Extracellular production is generally the preferred strategy for industrial-scale applications.

The avoidance of cell disruption significantly reduces equipment costs, energy consumption,

and processing time. The most promising path for large-scale production is often the

development of a recombinant system (e.g., Pichia pastoris) that is engineered to secrete

high levels of a thermostable and efficient tannase.

Intracellular production may be advantageous in specific scenarios. For initial research,

laboratory-scale enzyme characterization, or if an enzyme is inherently unstable when

secreted, intracellular expression can provide a more protected environment and a higher

initial concentration of active enzyme. In cases where a native organism produces vastly
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more intracellular tannase, this route may be explored, but the challenges and costs of

purification at scale must be carefully considered.

Ultimately, the optimal strategy depends on the specific goals of the research or production

campaign. For drug development and industrial biotechnology, where scalability and cost-

effectiveness are paramount, efforts should be focused on optimizing or engineering efficient

extracellular secretion systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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